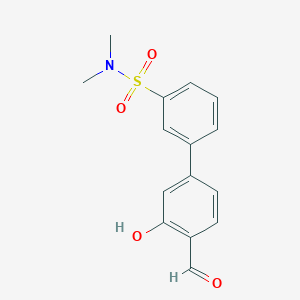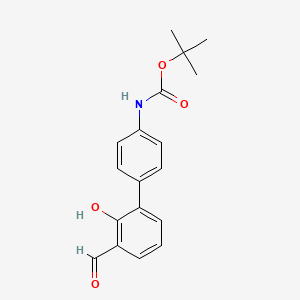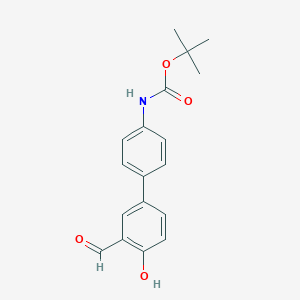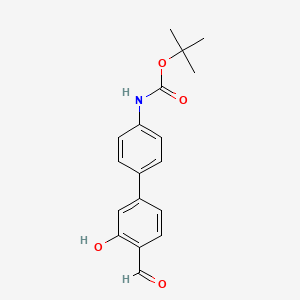![molecular formula C17H17NO4S B6379168 2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261926-05-9](/img/structure/B6379168.png)
2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, is a synthetic compound that is used for a variety of purposes in scientific research. It is a highly versatile compound that can be used to study a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, has a wide range of applications in scientific research. It has been used to study the effects of various drugs on biochemical pathways, to investigate the mechanism of action of different drugs, and to study the effects of various compounds on cells and tissues. It has also been used to study the effects of environmental pollutants on human health, as well as to study the effects of different compounds on the immune system.
Mecanismo De Acción
The mechanism of action of 2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also thought to act as an inhibitor of certain proteins, such as cyclooxygenase-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the metabolism of certain drugs, such as ibuprofen, and to reduce inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α, and to reduce the expression of certain genes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, in lab experiments has a number of advantages. It is a highly versatile compound that can be used to study a range of biochemical and physiological effects. It is also relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use. For example, it is not soluble in water, which limits its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. These include further research into its mechanism of action, its effects on different biochemical pathways, and its potential use as an anti-inflammatory agent. Additionally, further research could be conducted into its use as a drug delivery system, as well as its potential use as an adjuvant to enhance the efficacy of certain drugs. Finally, further research could be conducted into its potential use as a biomarker for the detection of certain diseases.
Métodos De Síntesis
2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, is synthesized by a method called the sulfonation of 2-formyl-4-phenylphenol. This method involves the use of a sulfonating agent, such as sulfur trioxide or sulfuric acid, to convert the phenol into the sulfonated product. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at temperatures between 0°C and 50°C. The reaction is usually complete within 2-3 hours.
Propiedades
IUPAC Name |
2-hydroxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-15-11-14(5-8-17(15)20)13-3-6-16(7-4-13)23(21,22)18-9-1-2-10-18/h3-8,11-12,20H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVCEBYQLMFSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685389 |
Source


|
| Record name | 4-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261926-05-9 |
Source


|
| Record name | 4-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)



![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)


![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)

![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)

![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)